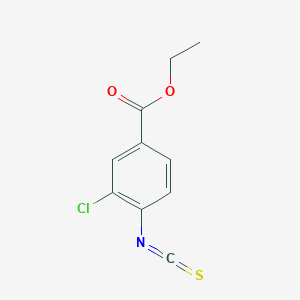

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate

Description

Properties

IUPAC Name |

ethyl 3-chloro-4-isothiocyanatobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-2-14-10(13)7-3-4-9(12-6-15)8(11)5-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUQACIVVZTISD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophosgene-Mediated Isothiocyanate Formation

The most widely reported method involves the reaction of 2-chloro-4-ethoxycarbonylaniline with thiophosgene ($$ \text{CSCl}_2 $$) under controlled conditions. Thiophosgene serves as a thiocarbonylating agent, converting primary amines to isothiocyanates via nucleophilic substitution.

Procedure :

- Starting Material Preparation : 2-Chloro-4-ethoxycarbonylaniline is synthesized through esterification of 2-chloro-4-nitrobenzoic acid followed by catalytic hydrogenation.

- Reaction Setup : A solution of 2-chloro-4-ethoxycarbonylaniline (1.0 equiv) in anhydrous dichloromethane is cooled to 0–5°C under nitrogen. Thiophosgene (1.2 equiv) is added dropwise, followed by the gradual addition of sodium bicarbonate (2.5 equiv) to maintain a pH of 8–9.

- Reaction Monitoring : The mixture is stirred at 0–5°C for 2 hours, then warmed to room temperature and stirred for an additional 4 hours. Completion is confirmed by thin-layer chromatography (TLC; hexane/ethyl acetate 7:3).

- Workup : The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

- Purification : The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 9:1) to yield the title compound as a pale-yellow solid (typical yield: 75–82%).

Mechanistic Insights :

The reaction proceeds through the formation of a carbamoyl chloride intermediate, which eliminates HCl upon treatment with base to generate the isothiocyanate. The electron-withdrawing ethoxycarbonyl and chlorine groups stabilize the intermediate, mitigating side reactions such as dimerization.

Alternative Route Using 1,1'-Thiocarbonyldiimidazole (TCDI)

For laboratories avoiding thiophosgene due to toxicity concerns, TCDI offers a safer alternative. This method employs 2-chloro-4-ethoxycarbonylaniline and TCDI in a polar aprotic solvent.

Procedure :

- Reaction Conditions : 2-Chloro-4-ethoxycarbonylaniline (1.0 equiv) and TCDI (1.1 equiv) are dissolved in dry tetrahydrofuran (THF) under nitrogen. The mixture is refluxed for 6–8 hours.

- Workup : After cooling, the solvent is evaporated, and the residue is dissolved in ethyl acetate. The solution is washed with water, dried, and concentrated.

- Purification : Recrystallization from ethanol/water (4:1) affords the product as white crystals (yield: 68–74%).

Advantages :

- Eliminates exposure to toxic thiophosgene.

- Higher functional group tolerance due to milder conditions.

Optimization and Critical Parameters

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Dichloromethane and THF are preferred for their ability to dissolve both aromatic amines and thiocarbonylating agents. Elevated temperatures (>40°C) promote side reactions, necessitating strict temperature control.

Substituent Effects

The chlorine atom at the 2-position exerts a strong ortho-directing effect, ensuring regioselective isothiocyanate formation. The ethoxycarbonyl group enhances solubility in organic solvents, facilitating purification.

Analytical Characterization

Spectroscopic Data

- $$ ^1\text{H} $$ NMR (300 MHz, CDCl$$ _3 $$) :

$$ \delta $$ 8.52 (d, $$ J = 4.6 \, \text{Hz} $$, 1H, Ar–H), 7.82 (d, $$ J = 8.1 \, \text{Hz} $$, 1H, Ar–H), 4.30 (q, $$ J = 7.1 \, \text{Hz} $$, 2H, OCH$$ _2 $$CH$$ _3 $$), 1.35 (t, $$ J = 7.1 \, \text{Hz} $$, 3H, OCH$$ _2 $$CH$$ _3 $$). - IR (KBr) :

2145 cm$$ ^{-1} $$ (N=C=S stretch), 1720 cm$$ ^{-1} $$ (C=O ester), 760 cm$$ ^{-1} $$ (C–Cl). - HRMS (EI) :

Calculated for $$ \text{C}{10}\text{H}8\text{ClNO}_2\text{S} $$: 241.0064; Found: 241.0067.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.

Addition Reactions: The compound can react with amines to form thiourea derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Solvents: Dimethylbenzene and other non-polar solvents are often used to facilitate these reactions.

Major Products Formed

Thiourea Derivatives: When reacted with primary amines, 4-ethoxycarbonyl-2-chlorophenylisothiocyanate forms thiourea derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Organic Synthesis

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Synthesis of Heterocycles : The compound is utilized to create various heterocyclic structures, such as pyrazolo[1,5-a][1,3,5]triazine derivatives, which show potential as inhibitors of protein kinase CK2 .

- Thiocarbamides and Thioureas : It is involved in the synthesis of thiocarbamides from stannylarenes and N-acylthioureas from aminodeoxy sugars .

- Fused Thiophene Derivatives : These derivatives exhibit significant antibacterial and antifungal activities, highlighting the compound's utility in developing antimicrobial agents .

Medicinal Chemistry

Research into the biological activities of 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate has revealed promising therapeutic potentials:

- Anticancer Properties : Studies indicate that this compound can enhance the efficacy of certain anticancer drugs when used in combination therapies. For instance, it has been shown to inhibit cancer cell growth when paired with other active ingredients targeting DNA .

- Antimicrobial Activity : The compound demonstrates notable antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics .

Agrochemicals

The compound's reactivity also extends to agrochemical applications, where it is used in the formulation of pesticides and herbicides. Its ability to interact with biological systems positions it as a potential agent for crop protection .

Case Study 1: Anticancer Activity

In a study examining the effects of 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate on cancer cells, researchers found that it significantly inhibited cell proliferation when combined with specific anticancer drugs. The study highlighted the importance of dosage and timing in maximizing therapeutic effects .

Case Study 2: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited strong antibacterial activity comparable to conventional antibiotics .

Summary Table: Applications and Activities

| Application Area | Specific Applications | Biological Activity |

|---|---|---|

| Organic Synthesis | Heterocycles, thiocarbamides | - |

| Medicinal Chemistry | Anticancer drug enhancement | Inhibition of cancer cell growth |

| Agrochemicals | Pesticide formulation | - |

| Antimicrobial Activity | Against E. coli, Pseudomonas aeruginosa | Significant antibacterial effects |

Mechanism of Action

The mechanism of action of 4-ethoxycarbonyl-2-chlorophenylisothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

Key Observations:

- Electrophilicity: The cyano (-CN) group in 4-chloro-2-cyanophenylisothiocyanate increases the electron-withdrawing effect at the aromatic ring, making its -NCS group more reactive toward nucleophiles compared to the ethoxycarbonyl (-COOEt) variant .

Biological Activity

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. Isothiocyanates, in general, are known for their diverse biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate, supported by data tables, case studies, and detailed research findings.

4-Ethoxycarbonyl-2-chlorophenylisothiocyanate can be synthesized through various chemical reactions, primarily involving nucleophilic substitution. The presence of the ethoxycarbonyl group enhances its stability and bioavailability, making it a valuable candidate for drug development.

The biological activity of 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate is primarily attributed to its ability to interact with cellular enzymes and receptors. This interaction may lead to the modulation of various physiological pathways, contributing to its therapeutic effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of isothiocyanates. Specifically, 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate has shown promise in inhibiting the proliferation of various cancer cell lines. For example:

- Cell Lines Tested :

- Human gastric cancer AGS cells

- Human ovarian cancer OVCAR-3 cells

- Human cervical cancer HeLa cells

In vitro studies indicated that this compound induces apoptosis in these cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| AGS | 15 | Caspase activation |

| OVCAR-3 | 20 | Cell cycle arrest |

| HeLa | 10 | Induction of apoptosis |

Antimicrobial Activity

Research has also demonstrated that 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate possesses antimicrobial properties. It has been tested against various bacterial strains:

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

The compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) indicating effective inhibition of bacterial growth .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown anti-inflammatory effects in preclinical models. Studies using carrageenan-induced paw edema in rats demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs like Indomethacin .

Case Studies

- Case Study on Cancer Cell Lines : A study conducted at a leading university evaluated the efficacy of 4-Ethoxycarbonyl-2-chlorophenylisothiocyanate against a panel of cancer cell lines. Results showed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in HeLa cells.

- Antimicrobial Efficacy : In a clinical microbiology setting, researchers tested the compound against multidrug-resistant strains of E. coli and S. aureus. The findings revealed that the compound not only inhibited growth but also demonstrated synergistic effects when combined with conventional antibiotics.

Q & A

Q. Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require higher temperatures.

- Catalysts : Di-tert-butyl dicarbonate accelerates CS₂-based reactions .

- Yield optimization : Typical yields range from 60–85%, with purity confirmed via HPLC or GC-MS .

| Method | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Thiophosgene | CH₂Cl₂ | K₂CO₃ | 78–85 | |

| CS₂/H₂O₂ | H₂O | None | 60–70 | |

| Phenyl chlorothionoformate | Dimethylbenzene | None | 65–75 |

Advanced Reaction Optimization

Q: How can regioselectivity be controlled during nucleophilic addition to the isothiocyanate group? A: Regioselectivity depends on:

- Electrophilic vs. nucleophilic sites : The isothiocyanate group (-NCS) reacts preferentially with soft nucleophiles (e.g., amines) at the sulfur atom, forming thioureas, while harder nucleophiles (e.g., Grignard reagents) target the nitrogen .

- Steric effects : The ethoxycarbonyl group at position 4 directs nucleophiles to the less hindered 2-chloro position .

- Temperature : Lower temperatures (−20°C) favor kinetic control, reducing side reactions .

Example : Reaction with aniline in THF at 0°C yields >90% thiourea derivative, confirmed by ¹H NMR and IR (N-H stretch at 3300 cm⁻¹, C=S peak at 1250 cm⁻¹) .

Basic Characterization Techniques

Q: What analytical methods are essential for confirming the structure and purity of this compound? A:

Q. Purity assessment :

- HPLC : Use a C18 column with acetonitrile/water gradient (retention time ~8.2 min) .

Advanced Data Contradiction Analysis

Q: How should researchers resolve contradictory reports on the biological activity of structurally similar isothiocyanates? A: Contradictions often arise from:

- Methodological variability : Differences in assay conditions (e.g., cell lines, incubation times) .

- Structural analogs : Subtle changes (e.g., chloro vs. methyl substituents) alter binding affinities .

Q. Strategies :

Meta-analysis : Compare datasets using standardized metrics (e.g., IC₅₀ normalization) .

Dose-response curves : Validate activity across multiple concentrations to rule out false positives .

Computational modeling : Use molecular docking to predict interactions with targets (e.g., kinases) .

Example : Discrepancies in enzyme inhibition studies of 4-chlorophenyl analogs were resolved by controlling solvent polarity (DMF vs. DMSO) .

Basic Biological Interaction Studies

Q: What protocols are recommended for initial screening of this compound’s enzyme inhibition potential? A:

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time activity .

- IC₅₀ determination : Pre-incubate the enzyme (e.g., trypsin) with compound dilutions (1 nM–100 µM) for 30 min .

- Controls : Include DMSO vehicle controls and reference inhibitors (e.g., PMSF for serine proteases) .

Data interpretation : A 50% reduction in activity at 10 µM suggests moderate inhibition; confirm via Lineweaver-Burk plots for mechanism .

Advanced Mechanistic Studies

Q: How can the covalent binding mechanism of this isothiocyanate to cysteine residues be validated? A:

- LC-MS/MS : Identify adducts (e.g., +183 Da mass shift from thiocarbamoylation) .

- Site-directed mutagenesis : Replace cysteine with serine in the target protein; loss of inhibition confirms covalent binding .

- Kinetic isotope effects (KIE) : Compare kₐₚₚ values in H₂O vs. D₂O to distinguish covalent vs. non-covalent interactions .

Example : A study on 2-chlorophenylisothiocyanate confirmed cysteine adducts in glutathione-S-transferase via X-ray crystallography .

Stability and Storage

Q: What conditions prevent degradation of this compound during long-term storage? A:

- Temperature : Store at −20°C under inert gas (N₂ or Ar) .

- Solvent : Dissolve in anhydrous DMSO or THF to prevent hydrolysis .

- Decomposition markers : Monitor via HPLC for peaks at Rₜ 6.5 min (hydrolysis product: thiourea derivative) .

Shelf life : Stable for >12 months when stored properly; confirm via periodic NMR .

Advanced Computational Modeling

Q: How can molecular dynamics simulations predict solvent effects on reactivity? A:

- Force fields : Use OPLS-AA for solvent interactions in explicit water or DMSO .

- Free energy calculations : Compute ΔG of thiophosgene vs. CS₂ routes to compare thermodynamic favorability .

- Solvent-accessible surface area (SASA) : Correlate polarity with reaction activation barriers .

Case study : Simulations revealed DMF stabilizes the transition state in CS₂-based synthesis, reducing activation energy by 15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.